1-(Trifluoromethoxy)naphthalene-4-carboxaldehyde
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Overview
Description
1-(Trifluoromethoxy)naphthalene-4-carboxaldehyde is an organic compound with the molecular formula C12H7F3O2 It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a naphthalene ring, which also bears a carboxaldehyde group (-CHO)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trifluoromethoxy)naphthalene-4-carboxaldehyde typically involves the introduction of the trifluoromethoxy group onto a naphthalene derivative. One common method is the trifluoromethoxylation of naphthalene-4-carboxaldehyde using trifluoromethoxy reagents under specific conditions. The reaction conditions often include the use of a base and a solvent such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and reaction conditions is critical to minimize costs and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(Trifluoromethoxy)naphthalene-4-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethoxy group.
Major Products
Oxidation: 1-(Trifluoromethoxy)naphthalene-4-carboxylic acid.
Reduction: 1-(Trifluoromethoxy)naphthalene-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Trifluoromethoxy)naphthalene-4-carboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethoxy)naphthalene-4-carboxaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethoxy group can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and reactivity .
Comparison with Similar Compounds
Similar Compounds
1-(Trifluoromethoxy)benzene-4-carboxaldehyde: Similar structure but with a benzene ring instead of a naphthalene ring.
1-(Trifluoromethoxy)naphthalene-2-carboxaldehyde: Similar structure but with the carboxaldehyde group at a different position on the naphthalene ring.
Uniqueness
1-(Trifluoromethoxy)naphthalene-4-carboxaldehyde is unique due to the specific positioning of the trifluoromethoxy and carboxaldehyde groups on the naphthalene ring. This positioning can influence its reactivity and interactions with other molecules, making it distinct from similar compounds .
Properties
Molecular Formula |
C12H7F3O2 |
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Molecular Weight |
240.18 g/mol |
IUPAC Name |
4-(trifluoromethoxy)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H7F3O2/c13-12(14,15)17-11-6-5-8(7-16)9-3-1-2-4-10(9)11/h1-7H |
InChI Key |
ATCXRYSANFQZKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2OC(F)(F)F)C=O |
Origin of Product |
United States |
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